

Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(benzamidomethyl)-3-oxobutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-(benzamidomethyl)-3-oxobutanoate**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document covers its chemical identity, structural features, synthesis protocols, and its significant role in the preparation of complex, biologically active molecules.

Chemical Identity and Structure

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional organic compound characterized by the presence of a β -keto ester and an amide functional group.^[1] Its unique structure makes it a versatile building block in various synthetic applications.

Chemical Structure:

The structure of **Methyl 2-(benzamidomethyl)-3-oxobutanoate** is as follows:

The key structural features include a reactive β -keto ester system and a benzamido group that can influence the stereochemistry of reactions.^[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Methyl 2-(benzamidomethyl)-3-oxobutanoate** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	124044-11-7[1]
Molecular Formula	C ₁₃ H ₁₅ NO ₄
Molecular Weight	249.26 g/mol [1]
Melting Point	79.8-79.9 °C[2]
¹ H NMR (CDCl ₃)	δ 7.72 (d, 2H), 7.49 (m, 1H), 7.41 (dd, 2H), 6.82 (s, 1H, NH), 3.95 and 3.93 (m, 2H, CH ₂), 3.92 (m, 1H, -COCH), 3.76 (s, 3H, -OCH ₃), 2.32 (s, 3H, -COCH ₃)[2]
¹³ C NMR (CDCl ₃)	δ 202.6, 169.2, 167.7, 134.1, 131.8, 128.7, 127.1, 58.3, 52.8, 37.8, 30.1[2]
Infrared (IR, KBr)	ν 3312 (NH), 1746 (CO), 1710 (CO), 1638 (CO) cm ⁻¹ [2]
Mass Spectrometry (MS)	m/e: 250.3 [M + H] ⁺ [2]

Synthetic Methodologies

Several synthetic routes for **Methyl 2-(benzamidomethyl)-3-oxobutanoate** have been established, ranging from multi-step classical methods to more efficient one-step processes.

A convenient and scalable one-step synthesis has been developed, which is particularly suitable for large-scale production under mild conditions.[2][3]

Experimental Protocol:

- **Reaction Setup:** A mixture of methyl acetoacetate (1.16 kg, 10 mol) and N-(hydroxymethyl)benzamide (1.51 kg, 10 mol) is cooled to 0 °C in a suitable reaction vessel. [2]
- **Catalyst Addition:** Boron trifluoride etherate (BF₃ etherate) solution (2.5 L, 20 mol) is slowly added to the cooled mixture with continuous stirring.[2] The rate of addition is controlled to

maintain the reaction temperature below 5 °C, with the addition typically taking about 1 hour.
[2]

- Reaction Progression: After the complete addition of the catalyst, the reaction mixture is warmed to room temperature (25 ± 3 °C) and stirred for an additional 2.5 hours.[2]
- Workup: The reaction is quenched by adding a solution of sodium bicarbonate in water. The aqueous layer is extracted with methylene chloride.[3]
- Purification: The combined organic layers are dried over anhydrous magnesium sulfate.[3] The solvent is removed under vacuum, and the resulting residue is recrystallized from a mixture of ethyl acetate and n-hexane (1:1) to yield the pure product.[2][3] This process typically results in a yield of around 68%.[2][3]

Caption: One-Step Synthesis Workflow for **Methyl 2-(benzamidomethyl)-3-oxobutanoate**.

An older, more complex synthetic route involves three main steps:[3]

- Formation of an Enol Ether: Methyl acetoacetate is refluxed with triethyl orthoformate and acetic anhydride to produce methyl 2-(ethoxymethylene)-3-oxobutanoate.[3]
- Amidation: The resulting enol ether is heated with benzamide to yield methyl 2-(benzamidomethylene)-3-oxobutanoate.[3]
- Hydrogenation: The final product is obtained through the hydrogenation of the carbon-carbon double bond using a platinum or palladium on carbon (Pd/C) catalyst.[3]

For applications requiring high enantiomeric purity, such as in the pharmaceutical industry, biocatalytic methods are employed.[1] These methods utilize enzymes for the asymmetric reduction of the β -keto group, leading to chiral β -hydroxy esters with high selectivity.[1]

Applications in Drug Development

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably carbapenem antibiotics.[2][3] Carbapenems are a class of broad-spectrum β -lactam antibiotics.[1]

This compound serves as a precursor to a key chiral intermediate, (2R,3R)-3-((R)-1-(tert-butyl(dimethyl)silyloxy)ethyl)-2,3-dimethyl-4-oxoazetidin-2-yl acetate, which is a fundamental building block for many carbapenems.[2][3]

Caption: Role of **Methyl 2-(benzamidomethyl)-3-oxobutanoate** in Carbapenem Synthesis.

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References

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